molecular formula C6H8O B8204574 1-Propene, 3-(2-propynyloxy)- CAS No. 51580-41-7

1-Propene, 3-(2-propynyloxy)-

Cat. No.: B8204574
CAS No.: 51580-41-7
M. Wt: 96.13 g/mol
InChI Key: GAQOILKTBJWUQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propene, 3-(2-propynyloxy)- can be synthesized through the reaction of propargyl alcohol with allyl bromide. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 1-Propene, 3-(2-propynyloxy)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propene, 3-(2-propynyloxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Propene, 3-(2-propynyloxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential use in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propene, 3-(2-propynyloxy)- involves its ability to participate in various chemical reactions due to the presence of reactive allyl and propargyl groups. These groups can undergo addition, substitution, and elimination reactions, making the compound a valuable building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 3-(2-Propyn-1-yloxy)-1-propene
  • 3-Propargyloxy-1-propene
  • Allyl 2-propynyl ether
  • Allyl propargyl ether

Comparison: 1-Propene, 3-(2-propynyloxy)- is unique due to its dual functionality, possessing both an allyl and a propargyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group. Its versatility makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

3-prop-2-ynoxyprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-5-7-6-4-2/h1,4H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQOILKTBJWUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446638
Record name 1-Propene, 3-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51580-41-7
Record name 1-Propene, 3-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51580-41-7
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